molecular formula C20H23N3O2S B1229726 2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone

2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone

Cat. No. B1229726
M. Wt: 369.5 g/mol
InChI Key: WFOQUMSMZJAUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone is a member of benzimidazoles.

Scientific Research Applications

Microwave-Mediated Synthesis of Heterocycles

A study by Darweesh et al. (2016) explored the use of benzimidazole-based heterocycles, including 2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone, in microwave-mediated syntheses. These compounds served as building blocks for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, important in pharmaceutical and chemical research (Darweesh, Mekky, Salman, & Farag, 2016).

Antimicrobial Activity

Research conducted by Suram et al. (2017) demonstrated the antimicrobial properties of benzimidazole derivatives. The study highlighted the efficacy of certain benzimidazole compounds, including 2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone, against bacteria like Klebsiella pneumoniae and fungi such as Penicillium chrysogenum (Suram, Thatha, Venkatapuram, & Adivireddy, 2017).

Anti-tubercular Activity

Venugopal et al. (2020) synthesized a series of benzimidazole derivatives and evaluated their anti-tubercular activity. The study showed that certain compounds, including the benzimidazole derivative , demonstrated increased potency against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Venugopal, Sundararajan, & Choppala, 2020).

Synthesis of Diheteroaryl Thienothiophene Derivatives

Mabkhot et al. (2011) reported on the synthesis of new compounds using benzimidazole derivatives. Their work focused on generating bis-benzoimidazopyrimidine derivatives, which have potential applications in chemical and pharmaceutical research (Mabkhot, Al-Majid, & Alamary, 2011).

NHE1 Inhibitory Activity

A study by Wen Na (2007) synthesized benzimidazole derivatives to investigate their inhibitory effects on NHE1, an enzyme important for heart health. This research offers insights into the potential therapeutic applications of these compounds in preventing myocardial injury during ischemia and reperfusion (Wen Na, 2007).

properties

Product Name

2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C20H23N3O2S/c1-13-10-16(14(2)23(13)11-15-6-5-9-25-15)19(24)12-26-20-21-17-7-3-4-8-18(17)22-20/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3,(H,21,22)

InChI Key

WFOQUMSMZJAUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone
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2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone
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2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone
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2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone
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2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone

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